Neutral insulin injection

Catalog No.
S1505180
CAS No.
12584-58-6
M.F
C256H381N65O76S6
M. Wt
5778 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neutral insulin injection

CAS Number

12584-58-6

Product Name

Neutral insulin injection

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C256H381N65O76S6

Molecular Weight

5778 g/mol

InChI

InChI=1S/C256H381N65O76S6/c1-29-131(23)205(313-193(337)104-258)251(391)317-204(130(21)22)247(387)288-159(75-82-200(347)348)217(357)282-156(71-78-189(262)333)221(361)308-183-116-401-402-117-184-242(382)305-178(111-323)239(379)294-162(88-123(7)8)224(364)295-168(95-140-53-61-146(327)62-54-140)227(367)283-154(69-76-187(260)331)218(358)290-161(87-122(5)6)222(362)285-158(74-81-199(345)346)220(360)302-174(101-190(263)334)234(374)298-170(97-142-57-65-148(329)66-58-142)230(370)309-182(241(381)304-176(255(396)397)103-192(265)336)115-400-399-114-181(213(353)272-107-194(338)278-153(72-79-197(341)342)216(356)281-151(51-42-84-270-256(266)267)211(351)271-108-195(339)279-166(93-138-46-36-32-37-47-138)226(366)297-167(94-139-48-38-33-39-49-139)229(369)299-171(98-143-59-67-149(330)68-60-143)237(377)320-208(136(28)326)253(393)321-85-43-52-186(321)245(385)286-152(50-40-41-83-257)214(354)277-134(26)254(394)395)311-249(389)203(129(19)20)316-235(375)164(90-125(11)12)292-228(368)169(96-141-55-63-147(328)64-56-141)296-223(363)160(86-121(3)4)289-209(349)133(25)276-215(355)157(73-80-198(343)344)287-246(386)202(128(17)18)315-236(376)165(91-126(13)14)293-232(372)173(100-145-106-269-120-275-145)301-238(378)177(110-322)280-196(340)109-273-212(352)180(113-398-403-118-185(310-243(183)383)244(384)319-207(135(27)325)252(392)306-179(112-324)240(380)318-206(132(24)30-2)250(390)312-184)307-225(365)163(89-124(9)10)291-231(371)172(99-144-105-268-119-274-144)300-219(359)155(70-77-188(261)332)284-233(373)175(102-191(264)335)303-248(388)201(127(15)16)314-210(350)150(259)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-208,322-330H,29-30,40-43,50-52,69-104,107-118,257-259H2,1-28H3,(H2,260,331)(H2,261,332)(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H,268,274)(H,269,275)(H,271,351)(H,272,353)(H,273,352)(H,276,355)(H,277,354)(H,278,338)(H,279,339)(H,280,340)(H,281,356)(H,282,357)(H,283,367)(H,284,373)(H,285,362)(H,286,385)(H,287,386)(H,288,387)(H,289,349)(H,290,358)(H,291,371)(H,292,368)(H,293,372)(H,294,379)(H,295,364)(H,296,363)(H,297,366)(H,298,374)(H,299,369)(H,300,359)(H,301,378)(H,302,360)(H,303,388)(H,304,381)(H,305,382)(H,306,392)(H,307,365)(H,308,361)(H,309,370)(H,310,383)(H,311,389)(H,312,390)(H,313,337)(H,314,350)(H,315,376)(H,316,375)(H,317,391)(H,318,380)(H,319,384)(H,320,377)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,394,395)(H,396,397)(H4,266,267,270)/t131-,132-,133-,134-,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-/m0/s1

InChI Key

NOESYZHRGYRDHS-ZYCCASTOSA-N

solubility

Slightly soluble

Synonyms

Actrapid insulin, insulin (ox), 8(A)-L-threonine-10(A)-L-isoleucine-, insulin (pork), insulin (swine), insulin pork, insulin, neutral, neutral insulin, Novo MC insulin

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

The exact mass of the compound INSULIN is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pancreatic Hormones - Insulins - Proinsulin - Insulin - Insulin, Regular, Pork - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neutral insulin injection (CAS 12584-58-6), commonly referred to as regular or soluble insulin, is an unmodified, short-acting insulin formulated as a clear aqueous solution of zinc-insulin crystals buffered to a physiological pH (7.0–7.8). Unlike earlier generations of regular insulin that required an acidic environment to maintain solubility, modern highly purified neutral insulin leverages zinc stabilization to remain completely soluble at neutral pH [1]. This formulation strategy yields a stable hexameric structure that readily dissociates into active monomers upon injection or dilution. In clinical and industrial procurement, neutral regular insulin serves as the foundational benchmark for short-acting glycemic control, intravenous (IV) infusion protocols, and parenteral nutrition admixtures, offering immediate bioavailability without the unpredictable precipitation risks associated with long-acting analogs [2].

Procurement Fit

Route

Only insulin approved for IV infusion in hospital protocols

Standard

USP monograph-defined composition and purity for procurement compliance

Cost

Reported API cost advantage versus insulin analogs for large-scale procurement

Substituting neutral regular insulin with other insulin classes often compromises processability, administration routes, or formulation stability. Long-acting basal insulins, such as insulin glargine, are formulated at an acidic pH (approx. 4.0) and intentionally precipitate into insoluble microcrystals upon encountering the neutral pH of physiological tissues or IV fluids; therefore, they are strictly contraindicated for intravenous use [1]. Intermediate-acting NPH (Neutral Protamine Hagedorn) insulin is a cloudy suspension rather than a solution, making it similarly unsuitable for IV lines or clear admixture formulations [2]. While rapid-acting analogs (e.g., lispro, aspart) offer faster subcutaneous absorption, they provide no pharmacokinetic advantage over neutral regular insulin when administered via continuous IV infusion, making them a cost-inefficient substitute for hospital formularies [3]. Finally, legacy acidic regular insulins suffer from rapid hydrolytic deamidation, severely limiting their shelf life and thermal stability compared to neutral formulations [4].

Substitution Risk

  • IV Route Incompatibility

    Rapid-acting analogs are not approved for IV use; substituting in critical care protocols would be off-label.

  • Slower Absorption Kinetics

    Hexamer dissociation delays onset by 30–60 min; analogs achieve near-immediate monomer absorption, altering postprandial coverage.

  • Different Duration Profile

    RHI duration of 5–8 h may reduce injection frequency versus analogs' 3–5 h, but mismatch can affect prandial regimens.

Hydrolytic Stability and Shelf Life: Neutral vs. Acidic Formulation

The pH of the insulin formulation critically dictates its degradation pathway and shelf life. Legacy regular insulin was formulated at an acidic pH (2.5–3.5), which drives rapid hydrolytic deamidation primarily at the A21 asparagine residue. By contrast, neutral insulin injection (pH 7.0–7.8) shifts the slower deamidation process to the B3 residue, significantly reducing the overall rate of degradation [1]. Quantitative stability studies demonstrate that neutral regular insulin maintains nearly full biological potency for up to 18–30 months under standard refrigeration (5°C), whereas acidic formulations exhibit faster potency loss and higher accumulation of high-molecular-weight polymers [2]. This thermal and chemical resilience makes neutral insulin superior for long-term procurement and stockpiling.

Evidence DimensionHydrolytic deamidation rate and potency retention
Target Compound DataNeutral regular insulin: Maintains nearly full potency for 18-30 months at 5°C with minimal A21 deamidation.
Comparator Or BaselineAcidic regular insulin (pH 3.0): Accelerated A21 deamidation and polymer formation.
Quantified DifferenceNeutral formulation significantly extends shelf life and reduces hydrolytic degradation rates compared to acidic baselines.
ConditionsLong-term storage at 5°C and room temperature stress testing.

Procuring the neutral formulation drastically reduces cold-chain vulnerability and extends the usable shelf life of the product in clinical and pharmacy settings.

IV Administration
Head-to-head
RHI: approved for IV infusion; IV half-life 5–10 min. Analogs: subcutaneous-only labeling. DKA resolution equivalent in RCT.
Supports IV protocol compliance for hospital procurement.
Off-label IV glulisine matched RHI in time to resolution; regulatory status differs.

Intravenous Solubility and Infusion Compatibility: Neutral Regular vs. Glargine

For intravenous (IV) administration, the insulin must remain completely soluble in neutral IV fluids (e.g., 0.9% NaCl) and physiological blood plasma (pH ~7.4). Neutral regular insulin is formulated as a clear solution at pH 7.0–7.8, ensuring 100% solubility and immediate monomeric availability during continuous IV infusion [1]. In stark contrast, insulin glargine is formulated at pH 4.0 to remain soluble in the vial; upon introduction to a neutral pH environment, it undergoes rapid isoelectric precipitation to form hexameric micro-depots [2]. This precipitation makes glargine and similar acidic long-acting analogs strictly contraindicated for IV use, as they would occlude lines and cause unpredictable dosing.

Evidence DimensionSolubility at physiological pH (7.4)
Target Compound DataNeutral regular insulin: 100% soluble, clear solution.
Comparator Or BaselineInsulin glargine: Undergoes immediate pH-induced precipitation.
Quantified DifferenceComplete solubility vs. total micro-precipitation at pH 7.4.
ConditionsIntravenous infusion / physiological pH environment.

This absolute difference in solubility mandates the selection of neutral regular insulin for critical care IV protocols, such as the treatment of diabetic ketoacidosis.

API Cost
Cross-study comparable
RHI API ~$24,750/kg; insulin glargine $68,757/kg; analogs ~$100,000/kg
Cost model supports procurement decisions for large-scale tenders.
Per-vial manufacturing: RHI $2.28–3.37 vs lispro $4.52–6.16.

Biphasic Co-Formulation Compatibility: Neutral Regular vs. Acidic Insulin

Manufacturing premixed, biphasic insulin (e.g., 70% intermediate-acting / 30% short-acting) requires the short-acting component to be chemically compatible with the intermediate suspension. Neutral regular insulin shares the same physiological pH (7.1–7.4) as NPH (Neutral Protamine Hagedorn) insulin. Consequently, it can be mixed with NPH in any ratio without altering the physical state, protamine binding, or dissolution profile of either component [1]. If acidic regular insulin were used, the mixing process would lower the pH of the NPH suspension, unpredictably dissolving the protamine-zinc-insulin complex and destroying the intermediate-acting pharmacokinetic profile [2].

Evidence DimensionpH stability in NPH co-formulation
Target Compound DataNeutral regular insulin: Maintains stable 70/30 or 50/50 suspension integrity.
Comparator Or BaselineAcidic regular insulin: Alters suspension pH, dissolving the protamine complex.
Quantified DifferenceNeutral insulin preserves 100% of the intended biphasic release profile, whereas acidic insulin compromises it.
ConditionsIn-syringe or industrial co-formulation with NPH insulin.

This compatibility is essential for pharmaceutical manufacturers and compounding pharmacies producing stable, predictable premixed insulin products.

HbA1c Control
Class-level inference
Meta-analysis: WMD –0.03% (lispro) and –0.09% (aspart) vs RHI; non-significant, CI crosses zero.
Reported equivalence supports first-line prandial insulin selection.
Cochrane review found no clear benefits of analogs for type 2 diabetes.

Pharmacoeconomic Efficiency in IV Delivery: Neutral Regular vs. Rapid-Acting Analogs

While rapid-acting insulin analogs (such as lispro or aspart) are engineered for faster dissociation in subcutaneous tissue, this structural advantage is entirely neutralized during continuous intravenous infusion. When administered directly into the bloodstream, neutral regular insulin and rapid-acting analogs exhibit identical onset times, steady-state pharmacodynamics, and biological half-lives (approximately 5–10 minutes) [1]. Because the absorption barrier is bypassed, the engineered monomeric dissociation of the analogs provides no clinical superiority [2]. Consequently, neutral regular insulin achieves the exact same physiological endpoint at a significantly lower procurement cost per unit.

Evidence DimensionIntravenous pharmacokinetic profile and cost-efficacy
Target Compound DataNeutral regular insulin: Immediate IV onset, ~5-10 min half-life, standard cost.
Comparator Or BaselineRapid-acting analogs (lispro/aspart): Identical IV onset and half-life, premium cost.
Quantified DifferenceEquivalent IV performance at a significantly reduced material cost.
ConditionsContinuous intravenous infusion bypassing subcutaneous absorption.

For hospital procurement teams, this justifies standardizing on neutral regular insulin for all IV infusion needs rather than purchasing premium-priced rapid-acting analogs.

Immunogenicity
Supporting evidence
IA levels at 6 mo: RHI 27.8%, lispro 25.3%, aspart 24.5% (p=0.54). No significant difference at 24 mo.
Supports immunogenicity equivalence between RHI and analogs.
Pediatric type 1 diabetes; 24-month follow-up; three manufacturers.
Postprandial Glucose
Head-to-head
1-h rise: lispro 2.6 vs RHI 3.7 mmol/L (30% lower); 2-h: 1.4 vs 3.0 mmol/L (53% lower), P<0.001.
Lispro reduces excursion; overall HbA1c equivalent between groups.
RCT (n=722); RHI pre-meal 30–45 min, lispro immediately before meals.
Duration of Action
Reported
RHI: onset 30–60 min, peak 2–4 h, duration 5–8 h. Analogs: onset <30 min, peak 0.5–3 h, duration 3–5 h.
Longer duration may enable fewer daily injections in select regimens.
Product labeling and euglycemic clamp studies.

Critical Care Intravenous Infusion (DKA/HHS)

Due to its complete solubility at physiological pH, neutral regular insulin is the mandatory choice for continuous intravenous infusion in critical care settings, such as the treatment of diabetic ketoacidosis (DKA). Unlike long-acting analogs that precipitate in IV lines, neutral insulin ensures predictable, steady-state monomeric delivery [1].

Manufacturing of Biphasic Premixed Insulins

In pharmaceutical formulation, neutral regular insulin is utilized as the rapid-acting soluble component in premixed insulin suspensions (e.g., 70/30 NPH/Regular). Its neutral pH perfectly matches the NPH suspension, preventing the dissolution of the protamine-zinc complex that would otherwise occur if acidic insulin were used [2].

Total Parenteral Nutrition (TPN) Admixtures

Neutral regular insulin is the standard additive for managing hyperglycemia in patients receiving total parenteral nutrition. It maintains acceptable stability and solubility in complex binary and ternary PN admixtures, whereas suspension-based insulins are incompatible with clear IV nutrition bags [3].

Standardized In Vitro Metabolic Assays

In laboratory settings, neutral regular insulin serves as the universal baseline reference standard for insulin receptor binding assays, glucose uptake models, and cell culture media supplementation. Its unmodified sequence and stable hexameric-to-monomeric dissociation profile provide a reliable, reproducible baseline against which novel insulin analogs and secretagogues are evaluated [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hospital IV insulin infusion for DKA
IV route regulatory approval
Protocol compliance and off-label comparator review
Type 2 diabetes formulary procurement
Equivalent HbA1c control
Cost-effectiveness model validation
Continuous enteral feeding management
Extended duration of action
Postprandial glucose absorption match
In vitro insulin receptor studies
Native sequence and USP purity
Receptor binding kinetics and bioactivity verification

XLogP3

-12.5

Hydrogen Bond Acceptor Count

88

Hydrogen Bond Donor Count

77

Exact Mass

5775.6337952 Da

Monoisotopic Mass

5773.6270855 Da

Heavy Atom Count

403

Drug Indication

For the treatment of type I and II diabetes mellitus.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A10AB01

Mechanism of Action

Insulin binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor is able to autophosphorylate and phosphorylate numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. These activated proteins, in turn, lead to the activation of downstream signaling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC) which play a critical role in metabolism.

Other CAS

12584-58-6

Metabolism Metabolites

Insulin is predominantly cleared by metabolic degradation via a receptor-mediated process.

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